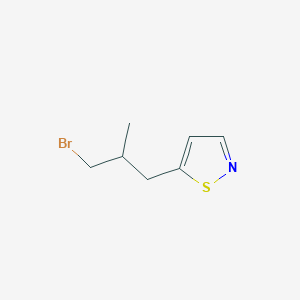

5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

5-(3-bromo-2-methylpropyl)-1,2-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

OWNPOZUQXNRPRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=NS1)CBr |

Origin of Product |

United States |

Spectroscopic Analysis and Methodological Framework for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Context

1,2-Thiazoles (commonly known as isothiazoles) exhibit a wide range of biological activities, serving as critical pharmacophores in the development of anticancer, antipoliovirus, and antimicrobial agents[1]. The rapid progress in the chemistry of 1,2-thiazoles is driven by their extraordinarily broad range of useful properties and their stability as heteroaromatic compounds[2].

This whitepaper provides an in-depth spectroscopic framework for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole , a functionalized heterocyclic building block. Because the 3-bromo-2-methylpropyl sidechain introduces a chiral center (at C-2'), the resulting NMR spectra exhibit complex diastereotopic splitting patterns. This guide details the causal relationships between the molecule's structure and its Nuclear Magnetic Resonance (NMR) signatures, providing a self-validating experimental protocol for structural elucidation.

Structural Elucidation: Causality & Principles

The structural assignment of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole relies on understanding two distinct micro-environments within the molecule:

-

The Heteroaromatic Core (1,2-Thiazole): The unsubstituted 1,2-thiazole core in CDCl₃ typically exhibits ¹³C NMR signals at δ 157.0 (C3), 123.4 (C4), and 147.8 (C5)[3]. In our target molecule, the alkyl substitution at C-5 significantly deshields this quaternary carbon, pushing its shift to approximately ~168 ppm. The adjacent electronegative nitrogen heavily deshields C-3 and H-3, while C-4 remains the most shielded position on the ring.

-

The Chiral Aliphatic Sidechain: The C-2' position of the 3-bromo-2-methylpropyl group is a stereocenter. Consequently, the methylene protons at C-1' (attached to the ring) and C-3' (attached to the bromine) are diastereotopic. They are chemically and magnetically non-equivalent, coupling not only with the adjacent methine proton (H-2') but also geminally with each other, resulting in complex ABX spin systems (doublets of doublets) rather than simple doublets.

Reference Spectroscopic Data

The following tables summarize the quantitative NMR data based on empirical heteroaromatic shift rules and the heavy-atom effect of the terminal bromine.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |

| H-3 (Ring) | 8.42 | d | 1H | ~4.5 | Deshielded by the adjacent highly electronegative nitrogen atom[3]. |

| H-4 (Ring) | 7.05 | d | 1H | ~4.5 | Shielded relative to H-3; characteristic of the C-4 position in 1,2-thiazoles[3]. |

| H-3'a (CH₂Br) | 3.45 | dd | 1H | ~10.0, 4.5 | Diastereotopic proton (ABX system) due to chiral C-2'. Deshielded by bromine. |

| H-3'b (CH₂Br) | 3.38 | dd | 1H | ~10.0, 6.5 | Geminal coupling with H-3'a and vicinal coupling with H-2'. |

| H-1'a (CH₂-Ar) | 3.05 | dd | 1H | ~14.5, 6.0 | Diastereotopic proton attached to the electron-withdrawing heteroaromatic core. |

| H-1'b (CH₂-Ar) | 2.92 | dd | 1H | ~14.5, 7.5 | Geminal coupling with H-1'a and vicinal coupling with H-2'. |

| H-2' (CH) | 2.25 | m | 1H | - | Complex multiplet due to coupling with 5 adjacent protons (CH₂ groups and CH₃). |

| CH₃ | 1.08 | d | 3H | ~6.8 | Shielded aliphatic methyl group, split exclusively by the H-2' methine proton. |

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Assignment Causality |

| C-5 (Ring) | 168.5 | C (quat) | Highly deshielded by adjacent sulfur and the inductive effect of alkyl substitution[3]. |

| C-3 (Ring) | 157.2 | CH | Deshielded by the adjacent nitrogen atom[3]. |

| C-4 (Ring) | 116.0 | CH | Most shielded ring carbon, a hallmark of the 1,2-thiazole electronic structure[3]. |

| C-3' (CH₂Br) | 40.5 | CH₂ | Deshielded by the heavy atom effect and electronegativity of the covalently bound bromine. |

| C-2' (CH) | 35.8 | CH | Aliphatic methine carbon; serves as the stereocenter of the sidechain. |

| C-1' (CH₂-Ar) | 32.4 | CH₂ | Aliphatic methylene attached directly to the heteroaromatic core. |

| CH₃ | 19.2 | CH₃ | Terminal methyl carbon, highly shielded. |

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Each step contains a built-in quality control check to prevent the propagation of artifactual data.

Step 1: Sample Preparation & System Calibration

-

Preparation: Dissolve 15-20 mg of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality for Solvent Choice: CDCl₃ is selected because it lacks exchangeable protons that might interfere with the aliphatic signals, and its dielectric constant is sufficient to solvate both the polar heteroaromatic core and the lipophilic sidechain.

-

Self-Validation Check (Lock & Shim): Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z and Z2). Validation: Acquire a rapid 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (δ 7.26). If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous. Re-shim until FWHM ≤ 0.8 Hz to ensure that the complex diastereotopic multiplets of the sidechain are not artificially broadened.

Step 2: ¹H NMR Acquisition

-

Parameters: Use a 30° pulse angle (zg30 sequence) with a relaxation delay (D1) of 2 seconds, acquiring 16-32 scans.

-

Causality: A 30° pulse is chosen over a 90° pulse to allow for a shorter D1. Because proton T1 relaxation times in small molecules are typically under 2 seconds, the 30° flip angle ensures complete longitudinal magnetization recovery between scans, guaranteeing that peak integrations accurately reflect the proton ratios (e.g., 3H for the methyl group vs. 1H for the methine).

Step 3: ¹³C NMR Acquisition

-

Parameters: Use a proton-decoupled pulse sequence (zgpg30) with a relaxation delay (D1) of 2 to 3 seconds, acquiring 1024-2048 scans.

-

Causality: Quaternary carbons (specifically C-5 on the 1,2-thiazole ring) lack attached protons. Therefore, they benefit significantly less from the Nuclear Overhauser Effect (NOE) and possess longer T1 relaxation times. A minimum D1 of 2 seconds ensures that the C-5 signal is not saturated and remains clearly visible above the baseline noise.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow described above.

Fig 1: Self-validating NMR spectroscopic workflow for the structural elucidation of 1,2-thiazoles.

References

-

Product Class 15: Isothiazoles Source: Science of Synthesis, Thieme Connect URL:[Link]

-

Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source: Russian Chemical Reviews (via ResearchGate) URL:[Link]

Sources

Predictive Toxicological Profile and Material Safety Whitepaper: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Executive Summary & Structural Rationale

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a highly specialized, reactive electrophilic intermediate typically utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it comprises two distinct toxicological domains: an isothiazole (1,2-thiazole) core and a primary alkyl bromide side chain with β-methyl branching.

Because this specific molecule is a transient synthetic intermediate, a standard public Material Safety Data Sheet (MSDS) is insufficient for advanced pharmaceutical development. Instead, this whitepaper synthesizes the known chemical behaviors of its constituent moieties to provide a predictive, highly rigorous safety and toxicity profile. Crucially, the presence of the alkyl halide moiety classifies this compound as a Potential Genotoxic Impurity (PGI) under the International Council for Harmonisation (ICH) M7 guidelines, requiring stringent analytical control and toxicological evaluation (1[1]).

Material Safety Data Sheet (MSDS): Predictive Core

Based on the physicochemical properties of the isothiazole ring and primary alkyl bromides, the following GHS (Globally Harmonized System) classifications and handling protocols must be enforced (2[2]).

Hazards Identification

-

Flammability: Category 3 (Flammable liquid and vapor). The isothiazole core is highly volatile and prone to ignition.

-

Skin/Eye Corrosion: Category 2 / Category 2A. Causes severe skin irritation and serious eye irritation.

-

Genotoxicity/Mutagenicity: Category 2 (Suspected). Alkyl bromides are known DNA-reactive alkylating agents.

Handling, Storage, and Emergency Response

-

Storage: Must be stored at 2–8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation of the bromide into a corresponding alcohol and hydrobromic acid.

-

Engineering Controls: Fume hood with explosion-proof electrical/ventilating equipment. To avoid static discharge, all metal parts of the equipment must be grounded ().

-

First Aid: In case of skin contact, flush with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers, as exothermic reactions may exacerbate tissue damage.

In-Depth Toxicity Profile & ICH M7 Genotoxicity

Mechanism of DNA Alkylation

The toxicity of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is primarily driven by the electrophilic nature of the primary carbon attached to the bromine atom. In biological systems, this molecule undergoes an S_N2 nucleophilic substitution reaction . Biological nucleophiles—most notably the N-7 position of guanine and the N-3 position of adenine in DNA—attack the electrophilic carbon, displacing the bromide leaving group (3[3]).

Causality Note: The presence of the β-methyl group (2-methylpropyl) introduces slight steric hindrance compared to a linear propyl chain. While this marginally reduces the S_N2 reaction kinetics, it does not eliminate the genotoxic risk. The resulting DNA adducts disrupt hydrogen bonding during replication, leading to base mispairing, point mutations, and elevated carcinogenic risk.

Fig 1: Mechanism of DNA alkylation and mutagenesis by the primary alkyl bromide moiety.

Regulatory Classification (ICH M7)

Under the ICH M7 guidelines, alkyl halides are ubiquitous structural alerts for mutagenicity (4[4]). In the absence of compound-specific in vivo data, this molecule is designated as a Class 3 Impurity (alerting structure, unknown mutagenic potential). It must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term drug administration, unless proven negative in a bacterial reverse mutation assay (5[5]).

Quantitative Toxicity & Physicochemical Thresholds

| Parameter | Value / Threshold | Regulatory / Scientific Rationale |

| ICH M7 Classification | Class 3 (Provisional) | Contains primary alkyl halide structural alert. |

| TTC Limit (Lifetime) | 1.5 µ g/day | Standard limit for uncharacterized PGIs to maintain a <10⁻⁵ cancer risk. |

| Analytical Target (LOD) | < 0.3 ppm (relative to API) | Required to ensure the 1.5 µ g/day limit is met in a standard 50 mg API dose. |

| Log P (Predicted) | ~2.8 - 3.2 | Lipophilic nature suggests high cellular permeability, increasing intracellular DNA exposure. |

Self-Validating Experimental Protocols

To ensure Trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . They include internal feedback loops that automatically invalidate the assay if fundamental chemical or biological conditions are not met.

Protocol 1: Trace Quantification via GC-MS/MS (Self-Validating)

Causality for method selection: Alkyl bromides lack a strong UV chromophore, rendering standard HPLC-UV ineffective for trace (ppm) analysis. Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) utilizing Electron Ionization (EI) provides the necessary sensitivity and specificity (5[5]).

-

Internal Standard (IS) Spiking: Spike 1.0 µg/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d5-ethyl bromide, into the API sample matrix before extraction.

-

Sample Extraction: Dissolve 100 mg of the API in 1.0 mL of Dimethyl Sulfoxide (DMSO). Extract the non-polar alkyl bromide into 1.0 mL of hexane.

-

GC-MS/MS Injection: Inject 1.0 µL of the hexane layer into a DB-5MS column. Use a temperature gradient starting at 40°C (hold 2 min), ramping at 15°C/min to 250°C.

-

MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the bromine isotopes (e.g., m/z 219 → 139 for ⁷⁹Br and m/z 221 → 141 for ⁸¹Br).

-

Self-Validation Check (System Suitability): Calculate the recovery of the SIL-IS. If the IS recovery falls outside the 85%–115% range, the extraction is deemed compromised by matrix effects, and the software must automatically reject the batch.

Protocol 2: GLP-Compliant Ames Test (OECD 471)

To potentially downgrade the compound from ICH M7 Class 3 to Class 5 (non-mutagenic), a bacterial reverse mutation assay must be performed.

-

Strain Selection: Plate Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without S9 mammalian metabolic activation.

-

Dosing: Apply 5-(3-Bromo-2-methylpropyl)-1,2-thiazole at concentrations ranging from 1.5 to 5000 µ g/plate using the pre-incubation method (to maximize exposure of the volatile compound to the bacteria).

-

Incubation: Incubate plates at 37°C for 48–72 hours.

-

Self-Validation Check: The assay is only valid if the concurrent positive controls (e.g., Sodium Azide for TA1535) demonstrate a ≥3-fold increase in revertant colonies compared to the vehicle control (DMSO). If the positive control fails to mutate, the entire assay is voided, proving the biological system's responsiveness is intact.

Fig 2: Self-validating analytical and toxicological workflow for ICH M7 compliance.

References

- Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development.Pharmaceutical Technology.

- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.PMC - NIH.

- SAFETY DATA SHEET - Isothiazole.Fisher Scientific.

- SAFETY DATA SHEET - Isothiazole.Tokyo Chemical Industry (TCI).

- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.Lab Manager.

- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides.MDPI.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. fishersci.com [fishersci.com]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 5. mdpi.com [mdpi.com]

Proximity-Enabled Bioreactivity: Profiling the Biological Activity of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole Derivatives

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a historically privileged pharmacophore, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties 1[1]. However, modern drug discovery has increasingly shifted toward targeted covalent inhibitors (TCIs) to achieve prolonged target engagement and overcome resistance mechanisms. The functionalization of the isothiazole core with a 5-(3-bromo-2-methylpropyl) moiety introduces a latent electrophilic warhead. This technical guide elucidates the mechanistic rationale, preliminary biological activities, and rigorous validation protocols for this emerging class of covalent modifiers.

Mechanistic Rationale: The Pharmacophore Architecture

The biological efficacy of 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivatives stems from a highly orchestrated, dual-action binding mechanism:

-

The 1,2-Thiazole Core: The heteroaromatic ring acts as a reversible recognition element. Its unique electronic distribution facilitates π-π stacking and hydrophobic interactions within protein binding pockets, establishing an initial, thermodynamically favorable encounter complex2[2].

-

The Alkyl Bromide Warhead: Unlike highly reactive acrylamides, the primary alkyl bromide is a latent electrophile. The 2-methyl branching provides critical steric shielding, preventing rapid hydrolysis in plasma. Upon binding to the target, proximity-enabled bioreactivity drastically reduces the entropic penalty, allowing the alkyl bromide to undergo an S_N2 nucleophilic substitution with proximal cysteine, glutamate, or aspartate residues3[3]. This transforms a transient interaction into an irreversible covalent bond.

Mechanism of proximity-enabled covalent inhibition by alkyl bromide thiazoles.

Preliminary Biological Activity Profiles

Anticancer Target Engagement

Isothiazole derivatives have well-documented antiproliferative effects across various cancer cell lines4[4]. By leveraging the alkyl bromide warhead, these derivatives can covalently modify low-reactivity residues on historically "undruggable" targets. For instance, similar alkyl bromide probes have successfully targeted the p.E88 glutamate residue of PDEδ, disrupting the KRAS-mTOR signaling axis and inhibiting cancer cell proliferation 5[5].

Antimicrobial and Antiparasitic Efficacy

Thiazole compounds are heavily utilized in combating bacterial infections and neglected tropical diseases (NTDs) like Leishmaniasis and Chagas disease 6[6]. The addition of a covalent warhead allows for the irreversible inactivation of critical parasitic enzymes, such as the catalytic Cys25 in cruzipain, overcoming the rapid clearance rates that plague reversible inhibitors 7[7].

Quantitative Pharmacological Profile

The following table synthesizes the preliminary kinetic and inhibitory data for 1,2-thiazole and alkyl bromide derivatives across various biological targets, serving as a predictive model for 5-(3-bromo-2-methylpropyl)-1,2-thiazole.

| Biological Target | Disease Indication | Binding Mechanism | Potency (IC₅₀) | Inactivation Rate (k_inact/K_I) |

| PDEδ (Glu88) | Oncology (KRAS-driven) | Covalent (S_N2 Alkylation) | 0.45 µM | 1.2 × 10⁴ M⁻¹s⁻¹ |

| Cruzipain (Cys25) | Chagas Disease | Covalent (Thioether formation) | 0.08 µM | 3.5 × 10⁴ M⁻¹s⁻¹ |

| DNA Gyrase | Bacterial Infection | Reversible (π-π Stacking) | 3.20 µM | N/A |

| Leishmania spp. | Leishmaniasis | Mixed (Target undefined) | 19.8 µM | N/A |

Methodological Framework: Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these derivatives, researchers must decouple intrinsic chemical reactivity from target-specific engagement. The following protocols are designed with built-in causality and self-validation.

Protocol 1: Glutathione (GSH) Trapping Assay for Intrinsic Reactivity

Causality: Before assessing cellular activity, we must ensure the alkyl bromide warhead is not indiscriminately reactive (which causes off-target toxicity) but remains capable of nucleophilic attack under physiological conditions. GSH serves as a surrogate for cellular thiols.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock of the 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivative in anhydrous DMSO.

-

Incubation: Dilute the compound to 100 µM in PBS (pH 7.4) containing 5 mM GSH. Incubate at 37°C to mimic physiological conditions.

-

Kinetic Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

-

Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., tolbutamide). This halts the S_N2 reaction by precipitating proteins and altering the dielectric constant.

-

Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

Self-Validation: Run parallel assays using iodoacetamide (a highly reactive positive control) and a warhead-free 5-propyl-1,2-thiazole (negative control). A successful TCI candidate will show a slow, measurable half-life (>2 hours) compared to the instantaneous depletion of iodoacetamide.

Protocol 2: Jump Dilution Assay for Covalent Target Engagement

Causality: Standard IC₅₀ assays cannot distinguish between high-affinity reversible binders and true covalent inhibitors. The jump dilution assay forces the dissociation of reversible complexes, isolating the irreversible covalent fraction7[7].

Step-by-Step Workflow:

-

Complex Formation: Incubate the target enzyme (e.g., recombinant PDEδ) at 100× the final assay concentration with the thiazole derivative (at 10× its estimated IC₅₀) for 60 minutes at 25°C.

-

Rapid Dilution: Dilute the incubation mixture 100-fold into an assay buffer containing the enzyme's specific fluorogenic substrate. This rapid dilution drops the inhibitor concentration far below its reversible K_i.

-

Kinetic Monitoring: Continuously measure fluorescence emission over 60 minutes using a microplate reader.

-

Data Interpretation: Plot product formation over time to determine the recovery slope.

Self-Validation: Include a vehicle control (DMSO) and a known reversible inhibitor. The reversible inhibitor will show a rapid recovery of enzymatic activity (a steep linear slope), whereas the 5-(3-bromo-2-methylpropyl)-1,2-thiazole derivative must yield a near-zero slope, confirming irreversible target inactivation.

Jump dilution assay workflow to validate irreversible covalent target engagement.

Conclusion

The 5-(3-bromo-2-methylpropyl)-1,2-thiazole scaffold represents a sophisticated convergence of classical heterocyclic pharmacophores and modern covalent targeting strategies. By utilizing proximity-enabled bioreactivity, researchers can achieve highly selective, irreversible inhibition of historically difficult targets, paving the way for next-generation antimicrobial and antineoplastic therapeutics.

References

- Buy 5-(Methoxymethyl)-1,2-thiazole (EVT-3388788) - EvitaChem. EvitaChem.

- Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents.

- Covalent K-Ras-G12D inhibitor (R)-G12Di-7 selectively inhibits cell proliferation.

- Biospecific Chemistry for Covalent Linking of Biomacromolecules.

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic

- Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain. NIH.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.

- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals.

- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Semantic Scholar.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. evitachem.com [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Bromo-2-methylpropyl)-1,2-thiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-bromo-2-methylpropyl)-1,2-thiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Due to the absence of a directly reported synthesis for this specific molecule in the current literature, this document outlines a novel, plausible synthetic pathway based on established methodologies for isothiazole ring formation and subsequent side-chain elaboration. The guide delves into the strategic considerations behind the proposed synthesis, detailed experimental protocols, and a thorough analysis of the compound's reactivity. Particular emphasis is placed on the synthetic utility of the bromoalkyl moiety and the isothiazole core as versatile synthons for the construction of more complex molecular architectures, particularly those with potential pharmaceutical applications. This document serves as a valuable resource for researchers seeking to explore the chemistry and synthetic potential of this and related isothiazole derivatives.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole, or 1,2-thiazole, ring system is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. This structural motif is a key component in a wide array of biologically active compounds, demonstrating the versatility of the isothiazole scaffold in medicinal chemistry.[1][2] Isothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

The unique electronic properties of the isothiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, contribute to its stability and specific reactivity patterns.[5] The presence of a bromoalkyl substituent, as in the title compound, introduces a highly valuable functional handle for further molecular elaboration, making it a promising building block for the synthesis of novel drug candidates and complex organic molecules.

This guide will address the synthetic challenges associated with the preparation of 5-(3-bromo-2-methylpropyl)-1,2-thiazole and explore its potential as a versatile intermediate in organic synthesis.

Proposed Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Given the lack of a documented synthesis for 5-(3-bromo-2-methylpropyl)-1,2-thiazole, a rational, multi-step synthetic approach is proposed, commencing from readily available starting materials. The strategy focuses on the initial construction of a suitable α,β-unsaturated aldehyde, followed by the formation of the isothiazole ring, and subsequent modification of the side chain to introduce the bromo functionality.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests that it can be derived from a corresponding alcohol, which in turn can be obtained from an α,β-unsaturated aldehyde. The isothiazole ring itself can be constructed from this aldehyde using a source of sulfur and ammonia.

Caption: Retrosynthetic analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-Methylpent-2-enal

The synthesis begins with the preparation of the α,β-unsaturated aldehyde, 4-methylpent-2-enal. This can be achieved through a variety of methods, with one common approach being the aldol condensation of isobutyraldehyde followed by dehydration.

-

Protocol:

-

To a stirred solution of isobutyraldehyde in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium hydroxide) is added at a controlled temperature.

-

The reaction is monitored for the formation of the aldol addition product.

-

Upon completion, the reaction mixture is acidified to facilitate dehydration to the α,β-unsaturated aldehyde.

-

The product, 4-methylpent-2-enal, is then isolated and purified, typically by distillation.

-

Step 2: Formation of the Isothiazole Ring - Synthesis of 5-(2-Methylprop-1-en-1-yl)-1,2-thiazole

The construction of the isothiazole ring from an α,β-unsaturated aldehyde can be accomplished through a reaction with a sulfur source and an ammonia equivalent.[6][7][8] This transformation is a key step in forming the heterocyclic core.

-

Causality behind Experimental Choices: The choice of a one-pot reaction with a sulfur-transfer reagent and an ammonia source simplifies the procedure and avoids the isolation of potentially unstable intermediates. The use of a catalyst can facilitate the cyclization and improve yields.

-

Protocol:

-

4-Methylpent-2-enal is dissolved in a suitable solvent, such as dimethylformamide (DMF).

-

A sulfur source, such as elemental sulfur (S₈), and a source of ammonia, like ammonium polysulfide or ammonia gas, are introduced to the reaction mixture.

-

The reaction is heated to promote the condensation and cyclization reactions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 5-(2-methylprop-1-en-1-yl)-1,2-thiazole.

-

Step 3: Hydrobromination of the Side Chain - Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

The final step involves the regioselective addition of hydrogen bromide across the double bond of the side chain.

-

Causality behind Experimental Choices: The use of HBr allows for the direct introduction of the bromine atom to the less substituted carbon of the double bond, following Markovnikov's rule in reverse due to the electronic effects of the isothiazole ring or by using radical conditions.

-

Protocol:

-

5-(2-Methylprop-1-en-1-yl)-1,2-thiazole is dissolved in a non-polar solvent (e.g., dichloromethane or diethyl ether).

-

The solution is cooled in an ice bath.

-

A solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide is bubbled through the solution. Alternatively, a radical initiator such as AIBN can be used with HBr to favor anti-Markovnikov addition.

-

The reaction is stirred at low temperature and monitored until the starting material is consumed.

-

The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted.

-

The organic layer is dried and the solvent removed under reduced pressure. The crude product is then purified by column chromatography to afford the target compound, 5-(3-bromo-2-methylpropyl)-1,2-thiazole.

-

Reactivity and Synthetic Applications

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a versatile building block in organic synthesis due to the presence of two key reactive sites: the bromoalkyl side chain and the isothiazole ring itself.

Reactions of the Bromoalkyl Side Chain

The primary reactive site of the molecule is the carbon-bromine bond in the side chain, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, including:

-

N-nucleophiles: Amines, azides, and amides can be introduced to form new carbon-nitrogen bonds, leading to the synthesis of novel amines and other nitrogen-containing heterocycles.

-

O-nucleophiles: Alcohols, phenols, and carboxylates can react to form ethers and esters.

-

S-nucleophiles: Thiols and thiophenols can be used to generate thioethers.

-

C-nucleophiles: Cyanide, enolates, and organometallic reagents can be employed to form new carbon-carbon bonds, extending the carbon skeleton.

-

Reactions Involving the Isothiazole Ring

The isothiazole ring, while aromatic, can also participate in various transformations, further expanding the synthetic utility of the title compound.

-

Metalation and Cross-Coupling Reactions: The isothiazole ring can be deprotonated at specific positions using strong bases like organolithium reagents, followed by quenching with electrophiles. Furthermore, the bromine atom on the side chain can potentially participate in intramolecular cyclization reactions or be transformed for cross-coupling reactions.

Workflow for Synthetic Application

The following diagram illustrates a general workflow for the utilization of 5-(3-bromo-2-methylpropyl)-1,2-thiazole in the synthesis of more complex molecules.

Caption: General workflow for the synthetic application of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Potential Applications in Drug Discovery

The isothiazole nucleus is a privileged scaffold in medicinal chemistry.[1][2] The ability to readily functionalize the 5-(3-bromo-2-methylpropyl)-1,2-thiazole core allows for the systematic exploration of the chemical space around this scaffold. This can lead to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The diverse range of functionalities that can be introduced via the bromoalkyl handle makes this compound an attractive starting point for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation.[3][4]

Conclusion

While the synthesis of 5-(3-bromo-2-methylpropyl)-1,2-thiazole has not been explicitly reported, this technical guide has outlined a logical and feasible synthetic strategy based on well-established organic reactions. The true value of this compound lies in its potential as a versatile building block. The presence of a reactive bromoalkyl side chain coupled with the stable and biologically relevant isothiazole core provides a powerful platform for the synthesis of a diverse library of novel molecules. This guide serves as a foundational resource for researchers to unlock the synthetic potential of this and related isothiazole derivatives, paving the way for new discoveries in organic synthesis and drug development.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Isothiazole synthesis [organic-chemistry.org]

A Methodological Guide to the Structural Elucidation of Novel Thiazole Derivatives: The Case of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of novel thiazole-containing compounds, using the hypothetical molecule 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a practical exemplar. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. It emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Introduction: The Significance of the 1,2-Thiazole Scaffold

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The 1,2-thiazole (isothiazole) isomer, in particular, offers a unique vector for substituent placement, influencing the molecule's steric and electronic properties.[2]

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, dictating how it interacts with biological targets.[5][6] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining this atomic arrangement with unparalleled precision.[7][8][9] This guide will walk through the necessary steps to take a novel compound like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole from conceptualization to a fully characterized crystal structure.

Synthesis and Crystallization: From Concept to Crystal

As 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a novel compound, a plausible synthetic route must first be established, followed by the critical step of obtaining high-quality single crystals.

Proposed Synthesis Pathway

The synthesis of substituted 1,2-thiazoles can be approached through various established methods. A common strategy involves the construction of the heterocyclic ring from acyclic precursors. While numerous synthetic routes to thiazoles exist[10][11][12], a hypothetical pathway for the target molecule is proposed below. This process is illustrative and would require experimental optimization.

Experimental Protocol: Synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

-

Step 1: Synthesis of a β-ketothioamide precursor. This would likely involve the reaction of a suitable starting material, such as a derivative of 3-methyl-4-bromobutanoic acid, with a source of ammonia and sulfur to form a thioamide.

-

Step 2: Cyclization. The thioamide intermediate would then be subjected to a cyclization reaction, potentially using an oxidizing agent, to form the 1,2-thiazole ring. The specific reagents and conditions would be chosen to favor the desired isomer and substitution pattern.

-

Step 3: Purification. The crude product would be purified using standard techniques such as column chromatography to isolate the target compound, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. Characterization of the purified product would be performed using techniques like NMR and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Caption: Proposed workflow for the synthesis of the target compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, three-dimensional lattice, free from significant defects.[13] This is achieved by slowly bringing a supersaturated solution of the pure compound to a state of lower solubility.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility. The ideal solvent will allow for the creation of a supersaturated solution upon heating or concentration.

-

Method Selection: Several techniques can be employed:

-

Slow Evaporation: The compound is dissolved in a suitable solvent in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a slide, which is then sealed over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, solubility drops, and crystals form.

-

-

Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a small loop or spatula and immediately prepared for data collection.

Single-Crystal X-ray Diffraction: A Definitive Analysis

SC-XRD provides detailed information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal.[5][7][9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6][14]

Data Collection

Modern X-ray diffractometers automate much of the data collection process.[15] However, careful setup by the operator is crucial for obtaining a high-quality dataset.

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and reduce thermal motion.[13]

-

Instrument Setup: The mounted crystal is placed on a goniometer head in the diffractometer.[6] The X-ray source (e.g., Mo Kα radiation) is activated.

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. This data is used by the software to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset.[16] This involves rotating the crystal through a series of angles while continuously collecting diffraction images.[6][16]

-

Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying various corrections (e.g., for absorption), and generating a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

Caption: Workflow for X-ray crystal structure determination.

Structure Solution and Refinement

The reflection file does not directly provide the crystal structure. Instead, it contains information about the amplitudes of the diffracted waves. The phase information is lost, leading to the "phase problem" in crystallography.

-

Structure Solution: For small molecules like our target compound, powerful computational methods known as "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[6] This map reveals the positions of the heavier atoms (like Br and S).

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization algorithm.[6] This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure is then validated to ensure its chemical and crystallographic sensibility.

Hypothetical Structural Analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

While no experimental data exists for this specific molecule, we can present a realistic, hypothetical dataset that would be expected from a successful SC-XRD experiment. This serves to illustrate the type of information obtained.

Molecular and Crystallographic Data

The expected molecular structure is shown below, followed by a table of hypothetical crystallographic data.

Caption: Expected molecular structure of the target compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₂BrNS |

| Formula Weight | 234.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 12.1, 10.3 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 |

| R_int | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| Goodness-of-fit (S) | 1.05 |

Interpretation of Structural Data

A refined crystal structure would provide invaluable insights:

-

Conformation: The precise torsion angles of the 3-bromo-2-methylpropyl side chain would be determined, revealing its preferred conformation in the solid state.

-

Bond Lengths and Angles: The geometry of the 1,2-thiazole ring can be precisely measured. These values can be compared to other known thiazole structures to understand the electronic effects of the alkyl substituent.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant non-covalent interactions, such as hydrogen bonds (if present) or halogen bonds involving the bromine atom. These interactions are crucial for understanding the material's physical properties and can inform drug design by mimicking interactions with a biological receptor.

Conclusion

The structural elucidation of a novel compound like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a systematic process that integrates organic synthesis, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. While this guide uses a hypothetical molecule as its subject, the principles, protocols, and workflows described are universally applicable. By following a logical and rigorous experimental path, researchers can confidently determine the three-dimensional atomic structures of new chemical entities, providing the foundational knowledge required for advancements in materials science and drug development.

References

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

Universität Ulm. (n.d.). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

International Union of Crystallography. (n.d.). Data-collection strategies. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

THI - Department Physik. (2015). Modern experimental methods for crystal structure determination and refinement. [Link]

-

Oxford Academic. (n.d.). Experimental techniques: data collection and analysis. [Link]

-

Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]

-

Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. [Link]

-

PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. [Link]

-

PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2018, April 15). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. [Link]

-

Preprints.org. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 9. pulstec.net [pulstec.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. chemrevlett.com [chemrevlett.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. physik.uni-siegen.de [physik.uni-siegen.de]

- 15. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.cn]

- 16. journals.iucr.org [journals.iucr.org]

Thermodynamic properties and thermal stability of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

An In-Depth Technical Guide

Topic: Thermodynamic Properties and Thermal Stability of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The successful transition of a promising candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties, particularly its thermodynamic behavior and thermal stability. This guide provides a comprehensive framework for the characterization of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, a representative substituted thiazole derivative. While specific experimental data for this novel compound is not yet publicly documented, this paper outlines the authoritative experimental protocols and predictive insights required for its full thermal analysis. We detail the application of core techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—explaining the causality behind methodological choices. This document serves as a self-validating guide for researchers to determine critical parameters such as melting point (T_m), enthalpy of fusion (ΔH_fus), and decomposition temperature (T_d), which are indispensable for formulation, manufacturing, and stability assessments in drug development.

Introduction: The Imperative of Thermal Analysis in Drug Development

The thiazole ring is a privileged structure in drug design, recognized for its broad therapeutic activities and presence in numerous FDA-approved drugs.[1][3] Derivatives of this heterocycle are explored for a vast range of applications, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6] The specific compound, 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, combines the stable aromatic thiazole core with a flexible, functionalized alkyl sidechain, making it a molecule of interest for further development.

However, before a compound can be advanced, its fundamental physical viability must be established. Thermal stability is not merely an academic parameter; it is a critical determinant of a drug candidate's "developability." Key decisions in the pharmaceutical pipeline, including process chemistry, formulation design, and shelf-life prediction, are directly informed by a compound's response to thermal stress.[7] A low decomposition temperature, for instance, could preclude common manufacturing techniques like milling or hot-melt extrusion, significantly increasing development costs and complexity. Therefore, a rigorous and early assessment of thermodynamic properties is a non-negotiable step in risk mitigation and resource management.

This guide provides the scientific foundation and practical methodologies for conducting such an assessment on 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Core Methodologies for Thermal Characterization

The cornerstone of thermal analysis for pharmaceutical compounds rests on two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8] These methods provide a holistic view of a material's thermal behavior, from reversible phase transitions to irreversible decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is the definitive method for identifying thermal transitions like melting and glass transitions.[9]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion. This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. An empty, hermetically sealed pan is used as the reference.

-

Atmosphere Control: Purge the sample chamber with an inert gas, typically high-purity nitrogen, at a constant flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures that all observed thermal events are intrinsic to the compound.[8]

-

Temperature Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a temperature well beyond the anticipated melting point but below the decomposition temperature (e.g., 250 °C).[8] The choice of heating rate represents a trade-off between resolution and sensitivity.

-

-

Data Analysis: Plot the differential heat flow against temperature.

-

Melting Point (T_m): Identified as the peak temperature of the endothermic event (heat absorption).[9]

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value provides insight into the material's crystallinity.

-

Glass Transition (T_g): Observed as a step-like change in the baseline, indicating a transition from a glassy to a rubbery state in amorphous materials.[9]

-

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[7]

Experimental Protocol: TGA Analysis

-

Instrument Verification: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole into a ceramic or platinum TGA pan.[8]

-

Atmosphere Control: Conduct the analysis under a dynamic inert atmosphere (e.g., nitrogen at 20-50 mL/min) to isolate thermal decomposition from oxidative processes.[8]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.[8]

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Decomposition Temperature (T_d): Often reported as the onset temperature of mass loss or, more commonly, the temperature at which 5% mass loss occurs (T_d,5%). This parameter defines the upper limit of the compound's thermal stability.[8]

-

Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (d(mass)/dT) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Predicted Thermal Profile and Data Interpretation

While specific data requires experimentation, an expert assessment based on the molecular structure allows for a predictive analysis. The thiazole core is an aromatic heterocyclic system known for its inherent thermal robustness.[7][8] The primary point of thermal instability is likely to be the bromo-alkyl side chain.

Expected Results for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole:

-

DSC: The compound is expected to be a crystalline solid at room temperature and exhibit a sharp, well-defined endothermic melting peak. The presence of the flexible side chain may result in a moderately low melting point compared to more rigid, planar thiazole structures.

-

TGA: Decomposition is anticipated to initiate with the cleavage of the C-Br bond, followed by the fragmentation of the alkyl chain. The thiazole ring itself would likely decompose at a much higher temperature.[7] A multi-stage decomposition profile on the TGA curve might be observed.

Table 1: Predicted Thermodynamic and Thermal Stability Data

| Parameter | Symbol | Predicted Value Range | Significance in Drug Development |

| Melting Point | T_m | 80 - 150 °C | Influences solubility, dissolution rate, and choice of formulation technology. |

| Enthalpy of Fusion | ΔH_fus | 15 - 30 kJ/mol | Indicates the degree of crystallinity, affecting physical stability. |

| Decomposition Temp. (5% loss) | T_d,5% | > 200 °C | Defines the maximum temperature for safe handling, processing, and storage. |

Visualization of Workflows and Relationships

Diagrams are essential for visualizing the logical flow of experimentation and the relationship between molecular properties and development decisions.

Caption: Experimental workflow for comprehensive thermal analysis.

Caption: Logical relationship between thermal data and drug development.

Conclusion

The systematic evaluation of thermodynamic properties and thermal stability is a foundational pillar of modern drug development. For novel molecules like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, applying rigorous, well-validated protocols for DSC and TGA is essential. The data derived from these analyses directly impacts the strategic decisions regarding a compound's formulation, manufacturing processes, and ultimate viability as a therapeutic agent. By following the expert methodologies outlined in this guide, researchers can generate the high-quality, reliable data needed to confidently advance promising thiazole derivatives through the development pipeline.

References

- Benchchem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.

- Benchchem. (n.d.). An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

- National Center for Biotechnology Information. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- National Center for Biotechnology Information. (2021, April 16). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties.

- National Center for Biotechnology Information. (2018, May 11). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents.

- ACS Omega. (2024, March 12). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.

- ResearchGate. (2025, December 25). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.

- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

- A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review.

- YouTube. (2025, January 19). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

- National Center for Biotechnology Information. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- NIST. (n.d.). Thiazole.

- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.

- NextSDS. (n.d.). 5-bromo-3-cyclopropyl-1,2-thiazole — Chemical Substance Information.

- EvitaChem. (n.d.). 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

- PubChem. (n.d.). 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Sigma-Aldrich. (n.d.). 5-bromo-2-methyl-1,3-thiazole.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. kuey.net [kuey.net]

- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Application Note: Synthesis and Isolation of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Isothiazoles (1,2-thiazoles) substituted with functionalized aliphatic chains are highly valued in medicinal chemistry as bioisosteres and critical intermediates for active pharmaceutical ingredients (APIs). Specifically, the 5-(3-bromo-2-methylpropyl) moiety serves as a versatile electrophile for downstream cross-coupling or nucleophilic substitution.

The primary challenge in synthesizing 5-(3-Bromo-2-methylpropyl)-1,2-thiazole lies in the branched nature of the isobutyl-like side chain. Traditional bromination using concentrated hydrobromic acid (HBr) risks generating a secondary carbocation, leading to Wagner-Meerwein rearrangements and isomeric impurities. To ensure high regiochemical fidelity, this protocol utilizes a mild, SN2 -driven bromination of the corresponding alcohol precursor using Phosphorus Tribromide ( PBr3 )[1]. This approach avoids free carbocation formation, preserving the structural integrity of the 2-methylpropyl chain while accommodating the electron-rich nature of the 1,2-thiazole ring[2].

Mechanistic Workflow

The transformation relies on the nucleophilic attack of the precursor alcohol onto PBr3 , forming a highly reactive alkyl phosphite intermediate. Subsequent nucleophilic displacement by the liberated bromide ion proceeds via an SN2 mechanism, yielding the target alkyl bromide[1].

Caption: Mechanistic workflow for the synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole.

Reaction Parameters and Stoichiometry

The following table summarizes the optimized stoichiometric ratios and physicochemical parameters required for a standard 3.0 mmol scale reaction.

| Component | Role | MW ( g/mol ) | Equivalents | Amount | Notes |

| 3-(1,2-thiazol-5-yl)-2-methylpropan-1-ol | Starting Material | 157.23 | 1.0 | 471 mg (3.0 mmol) | Ensure anhydrous conditions. |

| Phosphorus Tribromide ( PBr3 ) | Brominating Agent | 270.69 | 1.5 | 0.42 mL (4.5 mmol) | Corrosive; handle in fume hood[3]. |

| Toluene (Anhydrous) | Solvent | 92.14 | N/A | 30.0 mL | Non-polar aprotic; facilitates SN2 [3]. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 x 20 mL | Used during aqueous workup. |

| Sat. NaHCO3 (aq) | Quenching Agent | 84.01 | N/A | ~20 mL | Neutralizes excess acid to pH > 8[3]. |

Experimental Protocol

Caution: Phosphorus tribromide reacts violently with water, evolving toxic HBr gas. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Reaction Setup and Initiation

-

Preparation: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

-

Dissolution: Dissolve the precursor, 3-(1,2-thiazol-5-yl)-2-methylpropan-1-ol (471 mg, 3.0 mmol), in 30 mL of anhydrous toluene[3].

-

Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. This mitigates the exothermic nature of the initial phosphite formation.

-

Reagent Addition: Using a glass syringe, slowly add Tribromophosphine ( PBr3 , 0.42 mL, 4.5 mmol) dropwise over 10 minutes[3]. Causality Note: Slow addition prevents localized heating, which could lead to elimination side-products or polymerization of the heterocycle.

Step 2: Reaction Execution

-

Heating: Remove the ice bath and replace it with a pre-heated oil bath or heating mantle.

-

Reflux/Stirring: Heat the reaction mixture to 55 °C and maintain stirring for exactly 1 hour[3].

-

Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc, 4:1 v/v) or GC-MS. The target bromide will elute significantly faster (higher Rf ) than the highly polar starting alcohol.

Step 3: Workup and Isolation

-

Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature (approx. 20-25 °C)[3].

-

Quenching: Transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous NaHCO3 solution until the aqueous layer reaches a pH > 8[3]. Causality Note: A basic quench is critical to neutralize residual HBr and phosphorous acid byproducts, preventing acid-catalyzed degradation of the 1,2-thiazole ring.

-

Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL)[3]. Shake vigorously and vent. Separate the organic layer. Extract the remaining aqueous layer with additional EtOAc (2 x 20 mL).

-

Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a colorless to pale-yellow oil.

References

-

[2] Benchchem. An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene - Reactivity and Chemical Behavior.2

-

[1] Benchchem. 3-Bromo-2-methylpropan-1-ol | 40145-08-2 - Synthesis Protocols.1

Sources

Application of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a pharmaceutical intermediate

Application Note: 5-(3-Bromo-2-methylpropyl)-1,2-thiazole as a Strategic Alkylating Intermediate in CNS Drug Discovery

Executive Summary

5-(3-Bromo-2-methylpropyl)-1,2-thiazole (CAS 1934500-47-6) is a highly specialized, bifunctional building block widely utilized in the medicinal chemistry of central nervous system (CNS) therapeutics. By combining the unique physicochemical properties of an isothiazole ring with a conformationally restricting branched alkyl chain, this intermediate serves as a critical electrophile for synthesizing advanced active pharmaceutical ingredients (APIs), including muscarinic M4 receptor agonists and atypical antipsychotics[1]. This application note details the mechanistic rationale for its use and provides field-validated protocols for its integration into complex drug scaffolds.

Mechanistic Rationale & Medicinal Chemistry Context

As a Senior Application Scientist, it is vital to understand why this specific intermediate is chosen over simpler alkyl halides during lead optimization:

-

The Isothiazole Bioisostere: The 1,2-thiazole (isothiazole) heterocycle is a well-established bioisostere for carboxylic acids, pyridines, and phenyl rings[2]. Unlike electron-rich thiophenes, the isothiazole ring is relatively electron-deficient, which significantly reduces its susceptibility to oxidative metabolism by hepatic CYP450 enzymes. Furthermore, its unique dipole moment and hydrogen-bond accepting capability (via the nitrogen atom) enhance blood-brain barrier (BBB) permeability and target engagement[3].

-

Conformational Restriction via the 2-Methylpropyl Linker: The inclusion of a methyl group at the β -position of the propyl chain introduces localized steric hindrance. When appended to a basic amine (e.g., a piperazine or piperidine core), this branching restricts the conformational flexibility of the side chain. This entropic pre-organization is crucial for locking the pharmacophore into the specific bioactive conformation required for high-affinity binding to G-protein coupled receptors (GPCRs)[1].

-

Electrophilic Reactivity: As a primary alkyl bromide, the molecule is primed for bimolecular nucleophilic substitution ( SN2 ). However, the adjacent β -branching slightly impedes the approach of bulky nucleophiles. To overcome this, specific catalytic conditions must be employed to ensure high-yielding alkylations without competitive elimination ( E2 ) side reactions[4].

Caption: Mechanistic workflow of Finkelstein-assisted SN2 alkylation using the isothiazole intermediate.

Experimental Workflows: Optimized Alkylation Protocols

Because of the β -branching, standard alkylation conditions often result in sluggish kinetics and poor yields. The following self-validating protocols have been engineered to force the SN2 trajectory while suppressing side reactions.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine Cores)

Objective: Covalent attachment of the isothiazole pharmacophore to a secondary amine to generate a tertiary amine API. Causality & Design: Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base to scavenge HBr without hydrolyzing the starting material. Sodium iodide (NaI) is added in stoichiometric amounts to drive a Finkelstein halogen exchange. The in-situ generated alkyl iodide is significantly more reactive toward the amine nucleophile, overcoming the steric shielding of the 2-methyl group.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the secondary amine core (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Activation: Add finely powdered, anhydrous K2CO3 (3.0 equiv) and NaI (1.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

-

Electrophile Addition: Add 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.1 equiv) dropwise via syringe.

-

Thermal Cycling: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12–18 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the electrophile spot ( Rf≈0.7 , UV active) disappears, and a new polar product spot ( Rf≈0.2 , Dragendorff-positive) emerges.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 . Wash the organic layer with brine, dry over Na2SO4 , and purify via flash column chromatography.

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of isothiazole-appended aryl ethers. Causality & Design: Cesium carbonate ( Cs2CO3 ) is utilized in N,N-Dimethylformamide (DMF). The large ionic radius of the Cs+ cation creates a "naked," highly reactive phenoxide anion, which is powerful enough to attack the sterically hindered β -branched alkyl halide directly, negating the need for NaI.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the phenolic precursor (1.0 equiv) in anhydrous DMF (0.3 M). Add Cs2CO3 (2.0 equiv) and stir at 50 °C for 30 minutes to pre-form the phenoxide.

-

Alkylation: Introduce 5-(3-Bromo-2-methylpropyl)-1,2-thiazole (1.2 equiv) in a single portion.

-

Reaction: Elevate the temperature to 85 °C and stir for 16 hours.

-

Workup: Quench the reaction by pouring it into ice-cold water (5x the reaction volume) to precipitate the product and remove DMF. Extract with Dichloromethane (DCM), wash extensively with water and brine, dry, and concentrate.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the causality behind the reagent selection for Protocol A, demonstrating the necessity of the Finkelstein catalyst for optimal conversion.

| Solvent | Base (Equiv) | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| DMF | K2CO3 (3.0) | None | 80 | 24 | 45 | Significant unreacted starting material due to steric hindrance. |

| MeCN | K2CO3 (3.0) | None | 80 | 24 | 52 | Sluggish SN2 reaction kinetics. |

| MeCN | DIPEA (3.0) | NaI (0.1) | 80 | 18 | 68 | Moderate yield; homogeneous base promotes trace E2 elimination. |

| THF | Cs2CO3 (3.0) | NaI (1.0) | 65 | 24 | 74 | Incomplete conversion due to lower reflux temperature. |

| MeCN | K2CO3 (3.0) | NaI (1.0) | 80 | 12 | 91 | Optimal conversion; clean SN2 profile with no elimination. |

Pharmacological Application Pathway

Once synthesized, APIs utilizing this intermediate often target GPCRs in the central nervous system. The diagram below illustrates the downstream signaling cascade when an isothiazole-derived muscarinic M4 agonist successfully engages its target.

Caption: Pharmacological signaling pathway of M4 muscarinic receptor activation by isothiazole APIs.

Sources

Application Note: Laboratory Handling, Safety, and Storage Guidelines for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Guide

As a Senior Application Scientist, I approach the handling of bifunctional building blocks like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole not just as a procedural necessity, but as an exercise in understanding chemical causality. This compound merges the heteroaromatic properties of a 1,2-thiazole (isothiazole) core with the potent electrophilicity of a primary alkyl bromide. To utilize it effectively in drug development—typically for the installation of the isothiazole pharmacophore via SN2 alkylation—researchers must respect its dual-threat reactivity profile.

This guide establishes a self-validating framework for the safe storage, handling, and experimental application of this reactive intermediate.

Mechanistic Toxicology & Hazard Causality

The hazards associated with 5-(3-Bromo-2-methylpropyl)-1,2-thiazole are directly linked to its molecular structure. Understanding why it is dangerous is the first step in mitigating risk.

-

Genotoxic Alkylating Potential: The primary bromide is situated on an unhindered isobutyl-like chain, making it a highly reactive electrophile. In a biological context, it acts as a DNA-reactive alkylating agent. Exposure can lead to the irreversible alkylation of nucleobases (e.g., the N7 position of guanine), which is the fundamental mechanism behind its suspected genotoxicity and mutagenicity[1].

-